9-Oxabicyclo[3.3.1]nonane-2,6-diol, (1S,2S,5S,6S)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Oxabicyclo[3.3.1]nonane-2,6-diol, (1S,2S,5S,6S)-(9CI) is a bicyclic organic compound with the molecular formula C8H14O3. It is characterized by a unique structure that includes an oxygen bridge and two hydroxyl groups positioned at the 2 and 6 locations on the bicyclic framework
Vorbereitungsmethoden
The synthesis of 9-Oxabicyclo[3.3.1]nonane-2,6-diol can be achieved through several synthetic routes. One common method involves the stereoselective bioreduction of bicyclo[3.3.1]nonane-2,6-dione . This process typically requires specific reaction conditions, including the use of biocatalysts and controlled temperature settings to ensure the desired stereochemistry is achieved. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing more efficient catalysts and optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
9-Oxabicyclo[3.3.1]nonane-2,6-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may lead to the formation of corresponding ketones or carboxylic acids, while reduction reactions may yield alcohols or other reduced forms .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with various biomolecules. In medicine, research may focus on its potential therapeutic properties, such as its ability to act as an enzyme inhibitor or its role in drug development. Industrial applications include its use as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals .
Wirkmechanismus
The mechanism of action of 9-Oxabicyclo[3.3.1]nonane-2,6-diol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups allow it to form hydrogen bonds with various biomolecules, potentially inhibiting enzyme activity or altering protein function. The oxygen bridge in its structure may also play a role in its reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
9-Oxabicyclo[3.3.1]nonane-2,6-diol can be compared with other similar compounds, such as 9-Oxabicyclo[6.1.0]nonane and its stereoisomers . These compounds share a similar bicyclic framework but differ in the position and number of functional groups.
Eigenschaften
CAS-Nummer |
545401-75-0 |
---|---|
Molekularformel |
C8H14O3 |
Molekulargewicht |
158.19 g/mol |
IUPAC-Name |
(1S,2S,5S,6S)-9-oxabicyclo[3.3.1]nonane-2,6-diol |
InChI |
InChI=1S/C8H14O3/c9-5-1-3-7-6(10)2-4-8(5)11-7/h5-10H,1-4H2/t5-,6-,7-,8-/m0/s1 |
InChI-Schlüssel |
SIZKKURETCQUKI-XAMCCFCMSA-N |
Isomerische SMILES |
C1C[C@H]2[C@H](CC[C@@H]([C@H]1O)O2)O |
Kanonische SMILES |
C1CC2C(CCC(C1O)O2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.